molecular formula C9H13Cl2N3 B12910707 2,6-Dichloro-N-pentylpyrimidin-4-amine CAS No. 89099-65-0

2,6-Dichloro-N-pentylpyrimidin-4-amine

Cat. No.: B12910707
CAS No.: 89099-65-0
M. Wt: 234.12 g/mol
InChI Key: WKTISPHJFHDOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-N-pentylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13Cl2N3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-pentylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,6-dichloropyrimidine with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atoms by the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-pentylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed to form pyrimidine derivatives with hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amines, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dichloro-N-pentylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-pentylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine
  • 2,6-Dichloropyrimidine
  • 2,6-Dichloro-4-aminopyrimidine

Uniqueness

2,6-Dichloro-N-pentylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the pentyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

89099-65-0

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

2,6-dichloro-N-pentylpyrimidin-4-amine

InChI

InChI=1S/C9H13Cl2N3/c1-2-3-4-5-12-8-6-7(10)13-9(11)14-8/h6H,2-5H2,1H3,(H,12,13,14)

InChI Key

WKTISPHJFHDOKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.